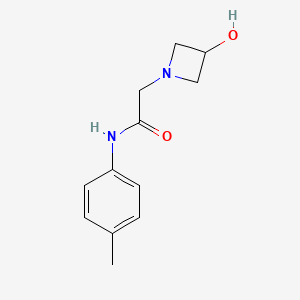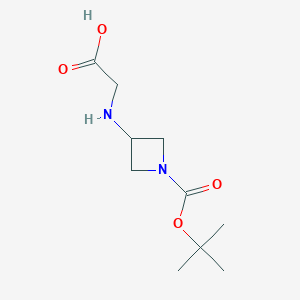
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps, starting from the reaction of a ketone with a halogenated alkane, followed by nucleophilic substitution with sodium azide, reduction with sodium borohydride, and cyclization with NaOH. The final step involves acylation with an appropriate anhydride.
Physical And Chemical Properties Analysis
The compound “1-(3-Aminoazetidin-1-yl)propan-2-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C. The compound is stable under normal conditions and is relatively inert towards most reagents.
Scientific Research Applications
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one derivatives are explored as inhibitors of N-Acylethanolamine Acid Amidase (NAAA), an enzyme that breaks down certain endogenous lipids like palmitoylethanolamide (PEA). PEA is known for its anti-inflammatory and antinociceptive effects. By inhibiting NAAA, these compounds may help in maintaining higher levels of PEA, potentially providing a novel approach for treating pain and inflammation. Research has identified 3-aminooxetan-2-one compounds as potent NAAA inhibitors, with recent studies focusing on improving their chemical and plasma stability for systemic administration (Fiasella et al., 2014). Additionally, further structure-activity relationship (SAR) studies have led to the development of more potent and selective NAAA inhibitors with anti-inflammatory effects in animal models, emphasizing the structural and stereochemical features essential for effective NAAA inhibition (Nuzzi et al., 2016).
Applications in Synthetic Organic Chemistry
Gold-Catalyzed [2+2] Cycloadditions
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one derivatives are used in gold-catalyzed intermolecular [2+2] cycloadditions, representing a practical method to synthesize highly substituted cyclobutane derivatives. This process occurs with complete regio- and stereocontrol, highlighting its utility in the field of synthetic organic chemistry (Faustino et al., 2012).
Other Notable Applications
Synthesis of Azetidine Medicinal Intermediates
Azetidine derivatives, including 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, are valuable as intermediates in medicinal chemistry. They are synthesized through a series of reactions and are characterized by methods like NMR, illustrating their significance in developing pharmaceuticals (Yang, 2009).
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one is the histamine H3 receptor (H3R) . This receptor is known to regulate the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one interacts with its target, the histamine H3 receptor, as a partial agonist The key compound VUF16839, an analogue of 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one, combines nanomolar on-target activity with weak activity on cytochrome P450 enzymes .
Pharmacokinetics
It is noted that the key compound vuf16839 has good metabolic stability .
Result of Action
The activation of the histamine H3 receptor by 1-(3-Aminoazetidin-1-yl)-2-cyclopropylethan-1-one can lead to various molecular and cellular effects. For instance, in vivo evaluation of the key compound VUF16839 in a social recognition test in mice revealed an amnesic effect .
Safety and Hazards
The compound “1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride” has been classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-cyclopropylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-4-10(5-7)8(11)3-6-1-2-6/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASVQJUADMZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
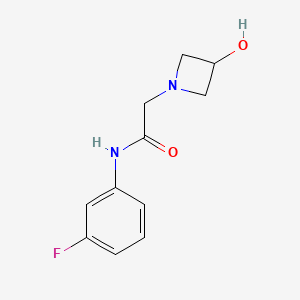
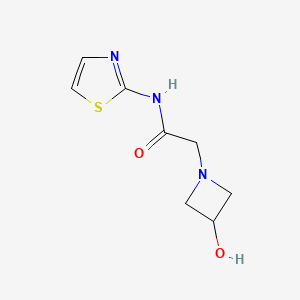
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
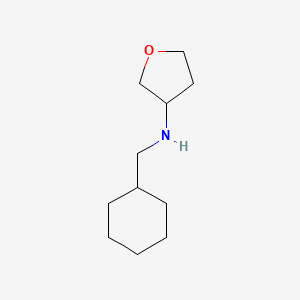
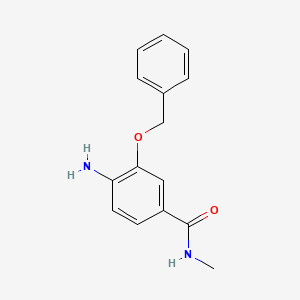
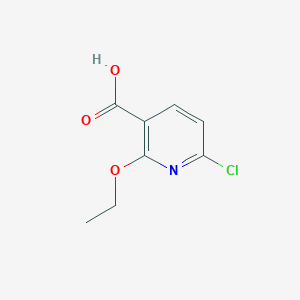

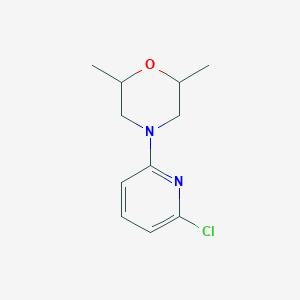
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)

